molecular formula C22H28O6 B018852 Caesalmin B CAS No. 352658-23-2

Caesalmin B

Cat. No. B018852
M. Wt: 388.5 g/mol
InChI Key: GXBMHMVGIRRPBD-XTVZKPICSA-N
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Description

  • Introduction Caesalmin B is a chemical compound derived from plants belonging to the Caesalpinia genus. Research has focused on various aspects of this compound, including its synthesis, molecular structure, and properties.

  • Synthesis Analysis

    • The synthesis of Caesalmin B and related compounds involves complex chemical processes. For example, the total synthesis of related compounds, Caesalpinnone A and Caesalpinflavan B, was described in a study, which evolved a synthetic strategy involving a convergent Barluenga coupling, delivering a heavily functionalized benzopyran containing the core carbon framework (Timmerman, Sims, & Wood, 2019).
  • Molecular Structure Analysis

    • The molecular structure of Caesalmin B is characterized by various spectroscopic methods. For instance, a study on a related compound, macrocaesalmin, used detailed 1D and 2D NMR spectral analyses and X-ray crystallography to elucidate its structure (Jiang et al., 2002).
  • Chemical Reactions and Properties

    • Caesalmin B and related compounds participate in diverse chemical reactions, contributing to their unique properties. For instance, the study on macrocaesalmin mentioned earlier discussed its inhibitory activity against certain viruses, highlighting its chemical reactivity (Jiang et al., 2002).
  • Physical Properties Analysis

    • The physical properties of Caesalmin B are closely related to its molecular structure and are typically characterized using various analytical techniques. However, specific studies focusing solely on the physical properties of Caesalmin B were not found in the current literature search.
  • Chemical Properties Analysis

    • Detailed chemical property analysis of Caesalmin B is crucial for understanding its potential applications and interactions. While specific studies on Caesalmin B were not identified, related compounds have been studied for their chemical properties, such as antiproliferative activities and inhibitory effects on certain biological targets (Xu et al., 2020).

Scientific Research Applications

1. Specific Scientific Field The research is conducted in the field of Medicinal Chemistry .

3. Methods of Application or Experimental Procedures Caesalmin C was hydrolyzed with Na2CO3 upon refluxing in MeOH to yield a compound . This compound, when dissolved in CDCl3, underwent an unexpected aromatization process of a C ring . Aromatic derivatives could be obtained from corresponding cassane diterpenoids under the same conditions . Furthermore, the photochemical reactions of cassane diterpenoids occurring in CHCl3 also yielded aromatic derivatives . Cassane diterpenoids treated with AlCl3 in CHCl3 or CH2Cl2 gave the same results in CDCl3 and with even shorter reaction time .

1. Specific Scientific Field The research is conducted in the field of Antiviral Research .

properties

IUPAC Name

[(1S,8S,11S,13R,17S,18S,19R)-13-hydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.03,7.08,19.013,18]nonadeca-3(7),5-dien-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O6/c1-11(23)27-16-5-7-20(2,3)22(25)10-15-18-13(21(16,22)4)9-14-12(6-8-26-14)17(18)19(24)28-15/h6,8,13,15-18,25H,5,7,9-10H2,1-4H3/t13-,15-,16-,17+,18-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBMHMVGIRRPBD-XTVZKPICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C5C3C(C2)OC5=O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@@H]5[C@@H]3[C@H](C2)OC5=O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caesalmin B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
RA Dickson, TC Fleischer, PJ Houghton - 2011 - researchgate.net
… A novel diterpenoid named macrocaesalmin (39), together with caesalmin B, D and H possessing antiviral and anticancer activities were isolated from the seeds of C. minax.[31,60] This …
Number of citations: 12 www.researchgate.net
W Jing, XX Zhang, H Zhou, Y Wang, M Yang, L Long… - Fitoterapia, 2019 - Elsevier
Natural products, especially diterpenoids, are enriched with numerous compounds with a broad spectrum of therapeutic indications, suggesting that functional moieties serve as a core …
Number of citations: 52 www.sciencedirect.com
SK Kalauni, S Awale, Y Tezuka… - Journal of natural …, 2004 - ACS Publications
From the CH 2 Cl 2 extract of seed kernels of Caesalpinia crista from Myanmar, five new cassane-type diterpenes, caesalpinins MA−ME (1−5), and three new norcassane-type …
Number of citations: 49 pubs.acs.org
RW Jiang, PPH But, SC Ma, WC Ye, SP Chan… - Tetrahedron letters, 2002 - Elsevier
… Compound 1 is the first example possessing a cis-fusion mode of the B/D rings in contrast to other furanoditerpenoid lactones, eg caesalmin A (6), caesalmin B (7), 6 caesalmin G (8) 9 …
Number of citations: 59 www.sciencedirect.com
TZ Linn, S Awale, Y Tezuka, AH Banskota… - Journal of natural …, 2005 - ACS Publications
… Their 1 H and 13 C NMR spectra were also similar and resembled those of caesalmin B (12), 5 except for the presence of one more acetyl group. The locations of the additional acetoxyl …
Number of citations: 119 pubs.acs.org
JS Zhang, YQ Guo, JM Bao, MH Jiang… - Helvetica Chimica …, 2015 - Wiley Online Library
Five new cassane diterpenoids, caesalmins I–M (1–5), and 23 known analogs were isolated from the seeds of Caesalpinia minax. Their structures were elucidated by spectroscopic …
Number of citations: 8 onlinelibrary.wiley.com
RW Jiang, SC Ma, ZD He, XS Huang, PPH But… - Bioorganic & medicinal …, 2002 - Elsevier
… fraction of the seeds of Caesalpinia minax led to the isolation of a new cassane furanoditerpenoid, caesalmin H (1), together with two known furanoditerpenoid lactones, caesalmin B (2) …
Number of citations: 75 www.sciencedirect.com
RW Jiang, PPH But, SC Ma, TCW Mak - Phytochemistry, 2001 - Elsevier
… of caesalmin B was verified by X-ray analysis. The asymmetric unit consists of two independent, nearly identical caesalmin B … The conformation of caesalmin B is similar to that of …
Number of citations: 39 www.sciencedirect.com
AB Gurung, MA Ali, J Lee, MA Farah, KM Al-Anazi - Life sciences, 2020 - Elsevier
… β-d-glucopyranoside and Caesalmin B. Bonducellpin D and Caesalmin B are terpenoids isolated … The third lead molecule- Caesalmin B interacts with SARS-CoV-2 M pro with a binding …
Number of citations: 138 www.sciencedirect.com
RW Jiang, SC Ma, PPH But… - Journal of natural products, 2001 - ACS Publications
… Although the 1 H NMR and 13 C spectra of 5 are unlike those of the above four furanoditerpenes, they are similar to those of caesalmin B (8) except for the absence of signals for the …
Number of citations: 126 pubs.acs.org

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